molecular formula C9H9HgO2S.Na<br>C9H9HgNaO2S B151700 Thimerosal CAS No. 54-64-8

Thimerosal

Cat. No.: B151700
CAS No.: 54-64-8
M. Wt: 404.82 g/mol
InChI Key: RTKIYNMVFMVABJ-UHFFFAOYSA-L
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Mechanism of Action

Target of Action

Thimerosal, also known as Thiomersal, is an organomercury compound . Its primary targets are various enzymes and proteins that contain sulfhydryl groups . These include glutathione, cysteine, and sulfhydryl groups of proteins . This compound also targets microorganisms, disrupting their metabolism and precipitating their proteins .

Mode of Action

It is known to inhibit the sulfhydryl-containing active site of various enzymes and bind to sulfhydryl compounds . This interaction with its targets leads to changes in the function of these enzymes and proteins .

Biochemical Pathways

It is known that this compound can cause dna breaks, activate caspase-3, and damage cell membranes . These effects can lead to apoptosis, or programmed cell death .

Pharmacokinetics

This compound is metabolized/degraded to ethylmercury and thiosalicylate . Ethylmercury is an organomercurial that must be carefully distinguished from methylmercury, a closely related substance that has been the focus of many studies . The toxicokinetics of this compound (ethylmercury) is vastly different from that of methyl-mercury .

Result of Action

The result of this compound’s action is the inhibition of bacterial and fungal growth . It is used as a preservative in some cosmetics, topical pharmaceuticals, and biological drug products, which includes vaccines . It can also cause cell death in human neurons and fibroblasts .

Action Environment

This compound’s action, efficacy, and stability can be influenced by environmental factors. For example, it is used as a preservative in vaccines stored in multi-dose vials . The presence of mercury, which constitutes about 50% of the this compound compound by weight, is responsible for the disinfecting action .

Preparation Methods

Thimerosal is synthesized through a reaction between ethylmercury chloride and thiosalicylic acid. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization. The industrial production of this compound involves the following steps:

Chemical Reactions Analysis

Thimerosal undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form ethylmercury and thiosalicylic acid.

    Reduction: It can be reduced to form mercury and ethylthiosalicylic acid.

    Substitution: this compound can undergo substitution reactions where the ethylmercury group is replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are ethylmercury, thiosalicylic acid, and mercury .

Scientific Research Applications

Thimerosal has a wide range of scientific research applications:

    Chemistry: It is used as a preservative in various chemical formulations to prevent microbial contamination.

    Biology: this compound is used in biological research as a preservative in cell culture media and other biological reagents.

    Medicine: It has been used as a preservative in vaccines and other pharmaceutical products to ensure their stability and safety.

    Industry: This compound is used in the production of antiseptic and antifungal products .

Comparison with Similar Compounds

Thimerosal is similar to other organomercury compounds such as:

    Merbromin (Mercurochrome): Used as a topical antiseptic.

    Nitromersol (Metaphen): Used as a disinfectant and antiseptic.

    Phenylmercuric acetate: Used as a preservative in eye drops and other pharmaceutical products.

What sets this compound apart is its widespread use as a preservative in vaccines and its ability to prevent microbial growth effectively .

Properties

IUPAC Name

sodium;(2-carboxylatophenyl)sulfanyl-ethylmercury
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InChI

InChI=1S/C7H6O2S.C2H5.Hg.Na/c8-7(9)5-3-1-2-4-6(5)10;1-2;;/h1-4,10H,(H,8,9);1H2,2H3;;/q;;2*+1/p-2
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InChI Key

RTKIYNMVFMVABJ-UHFFFAOYSA-L
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Canonical SMILES

CC[Hg]SC1=CC=CC=C1C(=O)[O-].[Na+]
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Molecular Formula

C9H9HgO2S.Na, C9H9HgNaO2S
Record name MERCURY((O-CARBOXYPHENYL)THIO)ETHYL, SODIUM SALT
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DSSTOX Substance ID

DTXSID3025540
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Molecular Weight

404.82 g/mol
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Physical Description

Mercury((o-carboxyphenyl)thio)ethyl, sodium salt is a light cream-colored crystalline powder with a slight odor: pH (1% aqueous solution) 6.7. Slight odor. (NTP, 1992), Light cream-colored crystalline powder with a slight odor; [CAMEO]
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), 1 gram dissolves in about 8 ml of alcohol; practically insoluble in benzene and ether, 1 gram dissolves in about 1 ml of water
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Mechanism of Action

Although its mechanism of action is not fully understood, thimerosal inhibits sulfhydryl-containing active site of various enzymes and binds to sulfhydryl compounds, including glutathione, cysteine, and sulfhydryl groups of proteins. In addition, thimerosal activates the InsP3 calcium channel on the endoplasmic reticular membrane, thereby triggering the release of intracellular calcium resulting in a calcium-induced calcium-influx of extracellular calcium. Therefore, thimerosal may induce or inhibit various cellular functions that are dependent on the signaling of calcium. Ethylmercury is metabolized to inorganic mercury more rapidly than methylmercury. This difference in metabolism may account for kidney pathology that can result from toxic quantities. Also, whereas the increase in oxidative stress and induction of apoptosis observed in vitro with large doses (405 μg/L to 101 mg/L) of thimerosal may explain its damaging neurological effects. The effects of low-dose ethylmercury are not completely understood to date. It is known, however, that the shorter half-life of ethylmercury (the metabolite of thimerosal) allows for very limited opportunities of ethylmercury derived from thimerosal in vaccines. Ethylmercury is a lipophilic cation that is capable of crossing the blood-brain barrier. The octanol/water partition coefficients of methyl and ethylmercury are 1.4 to 1.8, at intracellular pH and [Cl−], therefore, both organomercury compounds will primarily exist as intracellular lipophilic cations. It has been demonstrated that lipophilic cations accumulate inside mitochondria, in a Nernstian fashion, driven by the steady state membrane potential. As the typical mitochondrial membrane potential of astrocytes and neurons is between 140–170 mV, one would expect the concentration of these organomercury compounds within mitochondria to be approximately 1000 times greater than the cytosolic concentration.
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Color/Form

Cream colored, crystalline powder

CAS No.

54-64-8
Record name MERCURY((O-CARBOXYPHENYL)THIO)ETHYL, SODIUM SALT
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Melting Point

450 to 451 °F (decomposes) (NTP, 1992)
Record name MERCURY((O-CARBOXYPHENYL)THIO)ETHYL, SODIUM SALT
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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